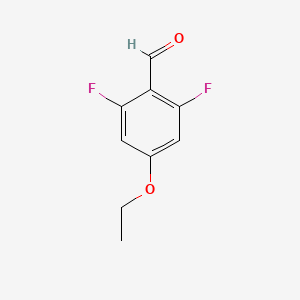

4-Ethoxy-2,6-difluorobenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCJRMIWXNHWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-48-4 | |

| Record name | 4-Ethoxy-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Lithiation and Formylation of 1,3 Difluorobenzene:

This method involves the direct lithiation of 1,3-difluorobenzene (B1663923) at a low temperature, followed by formylation. prepchem.com

| Reactants | Reagents | Solvent | Temperature | Yield |

| 1,3-Difluorobenzene | n-Butyl lithium, N-Methylformanilide | Tetrahydrofuran (B95107) | -50°C | 58% prepchem.com |

Table 1. Synthesis of 2,6-Difluorobenzaldehyde (B1295200) via Lithiation.

The reaction proceeds by dissolving 1,3-difluorobenzene in tetrahydrofuran and cooling the mixture. prepchem.com Butyl lithium is then added, followed by N-methylformanilide. prepchem.com The reaction mixture is subsequently quenched with an acid to yield 2,6-difluorobenzaldehyde after workup and distillation. prepchem.com

Halogen Exchange Fluorination of 2,6 Dichlorobenzaldehyde:

Green Chemistry Principles in the Synthesis of Fluorinated Benzaldehydes

The synthesis of fine chemicals like this compound is increasingly being viewed through the lens of green chemistry. researchgate.netnih.govmun.ca The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgrjpn.org Key considerations in the synthesis of fluorinated benzaldehydes include solvent selection, atom economy, and the use of safer reagents. acs.orgrjpn.org

Solvent Selection and Optimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption. acs.orgrjpn.org Therefore, careful solvent selection is crucial for developing greener synthetic routes.

In fluorination reactions, the choice of solvent is particularly critical due to the high reactivity of many fluorinating agents. acsgcipr.org For reactions involving highly reactive reagents like elemental fluorine (F₂), only a limited number of solvents such as acetonitrile, formic acid, and sulfuric acid are considered compatible. acsgcipr.org Electrophilic fluorinating agents like Selectfluor can be reactive and even explosive with common solvents like DMF and DMSO. acsgcipr.org

The development of reactions in greener solvents, or even under solvent-free conditions, is a key goal. acsgcipr.org Water is an attractive solvent from an environmental perspective, and some fluorination reactions using cationic N-F reagents can be performed in aqueous media. organic-chemistry.orgacsgcipr.org For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor can be carried out in water without the need for a catalyst or base. organic-chemistry.org

In the context of etherification reactions, while DMF is commonly used, its toxicity profile has led to searches for alternatives. The optimization of solvent choice involves considering factors such as reaction efficiency, product separation, and the environmental and safety profile of the solvent. nih.gov For example, research on one-pot syntheses has explored the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) which can be recovered and reused. acs.org

The selection of an appropriate solvent is a multi-faceted challenge that requires balancing reactivity, safety, and environmental impact. youtube.com

Catalytic Approaches for Enhanced Selectivity and Yield

The drive for more efficient, selective, and environmentally benign chemical syntheses has propelled the development of catalytic methods for the production of complex molecules like this compound. Catalytic approaches offer significant advantages over stoichiometric methods, including milder reaction conditions, lower waste generation, and the potential for high regio- and chemoselectivity. In the context of synthesizing this compound and its precursors, catalytic strategies are pivotal for two key transformations: the formation of the diaryl ether bond and the introduction of the formyl group.

Copper-Catalyzed Etherification

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful tool for the formation of diaryl ethers. Modern advancements have led to the development of milder and more efficient catalytic systems. For instance, the use of picolinic acid as a ligand for copper has been shown to facilitate the O-arylation of phenols with aryl iodides and bromides under mild conditions in DMSO with K₃PO₄ as the base. nih.gov This methodology demonstrates high functional group tolerance and is effective for the synthesis of sterically hindered diaryl ethers, a feature that is relevant to the sterically crowded environment of the 2,6-difluoro substituted ring. nih.gov

Research has also explored the copper-catalyzed sp³ C-H etherification using acyl-protected phenols. acs.orgnih.govresearchgate.net This approach utilizes a copper(I) β-diketiminato catalyst and an oxidant to form alkyl aryl ethers. acs.orgnih.gov Mechanistic studies suggest the formation of a key copper(II) phenolate (B1203915) intermediate. acs.orgnih.govresearchgate.net While this specific method focuses on alkyl aryl ethers, the underlying principles of activating a phenol derivative for etherification are pertinent.

The following table summarizes representative conditions for copper-catalyzed etherification reactions applicable to the synthesis of precursors to this compound.

| Aryl Halide/Phenol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Cyanophenol + Aryl Bromide | CuI / Picolinic Acid | K₃PO₄ | DMSO | 80 | 91 | nih.gov |

| 4-Bromophenol + Aryl Iodide | CuI / Picolinic Acid | K₃PO₄ | DMSO | 80 | 94 | nih.gov |

| 2-Naphthyl acetate (B1210297) + Cyclohexane | [(MeO)₂NN]Cu | - | - | 60 | 76 | acs.orgnih.gov |

Palladium-Catalyzed Carbonylative Synthesis

Palladium catalysis offers a versatile platform for the introduction of carbonyl groups into aromatic systems. One prominent method is the palladium-catalyzed formylation of aryl halides or triflates using a formyl anion equivalent or synthesis gas (CO/H₂). A significant advancement in this area is the development of palladium-catalyzed C-H transformation for the synthesis of ketones from aldehydes and aryl halides, which can be adapted for aldehyde synthesis. acs.org The use of picolinamide (B142947) ligands has been crucial for the success of these transformations, allowing for high functional group tolerance. acs.org

Furthermore, palladium-catalyzed carbonylative synthesis of chromenones from salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides highlights the ability of palladium catalysts to mediate carbonylation reactions in the presence of an aldehyde functionality. nih.gov This suggests the feasibility of a late-stage carbonylation approach on a pre-formed 3,5-difluoro-4-ethoxybenzene precursor.

Recent developments have also focused on the palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts, which provides a pathway to C-1 deuterated aldehydes. acs.org This method utilizes DCOONa as a deuterium (B1214612) source and proceeds via an oxidative addition-reductive elimination mechanism, demonstrating the versatility of palladium catalysis in accessing functionalized benzaldehydes. acs.org

The table below illustrates conditions for palladium-catalyzed reactions relevant to the formylation of an appropriate precursor.

| Substrate | Catalyst System | Ligand | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Benzaldehyde + Aryl Bromide | Pd(OAc)₂ | Picolinamide | K₂CO₃ | Toluene | 110 | 95 | acs.org |

| Salicylic Aldehyde + Benzyl Chloride | PdCl₂(dppf) | dppp | Cs₂CO₃ | Toluene | 110 | 95 | nih.gov |

| Aryl Sulfonium Salt | Pd(OAc)₂ | Xantphos | DCOONa | Dioxane | 100 | 96-99% D | acs.org |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an enabling technology for reactions involving reactants in immiscible phases, a common scenario in the synthesis of aromatic ethers and aldehydes. dalalinstitute.com By facilitating the transfer of a reactant across the phase boundary, PTC can significantly enhance reaction rates, improve yields, and allow for the use of less expensive reagents and milder conditions. dalalinstitute.comrjptonline.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. dalalinstitute.comcrdeepjournal.org

In the context of synthesizing precursors to this compound, PTC can be applied to the Williamson ether synthesis of the ethoxy group. For example, the reaction of a difluorophenol with an ethylating agent in a biphasic system can be accelerated by a phase-transfer catalyst. A patent for the industrial production of the related 2,6-difluorobenzaldehyde from 2,6-dichlorobenzaldehyde explicitly mentions the use of tetrabutylammonium chloride as a phase-transfer catalyst in a fluorination reaction. google.com This highlights the industrial relevance of PTC in the synthesis of fluorinated benzaldehydes.

The advantages of solid-liquid phase-transfer catalysis (S-L PTC) include controllable temperatures and high selectivity, which can be beneficial in preventing side reactions. crdeepjournal.orgjetir.org

| Reaction Type | Catalyst | Reactants | Solvent System | Benefit | Reference |

| Aromatic Ether Synthesis | Tetrabutylphosphonium Bromide | o-Chloronitrobenzene, Potassium Phenoxide | Solid-Liquid | 100% Selectivity | crdeepjournal.orgjetir.org |

| Halogen Exchange | Tetrabutylammonium Chloride | 2,6-Dichlorobenzaldehyde, Potassium Fluoride | Sulfolane/Toluene | High Conversion | google.com |

| Aromatic Aldehyde Synthesis | Phase-Transfer Catalyst | Alkyl Aromatics | Biphasic | Good Yields | rjptonline.org |

Iii. Reactivity and Mechanistic Investigations of 4 Ethoxy 2,6 Difluorobenzaldehyde

Aldehyde Group Reactivity in 4-Ethoxy-2,6-difluorobenzaldehyde

The aldehyde group is a primary site of chemical transformation in this compound, participating in a variety of reactions typical of aromatic aldehydes. The electrophilicity of the carbonyl carbon is a central feature, though it is modulated by the electronic effects of the ring substituents.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of molecular structures. A classic example of such a transformation is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after an acidic workup.

While specific studies on this compound are not prevalent in readily available literature, the principles of nucleophilic addition are well-established. For instance, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with this compound would be expected to yield 1-(4-ethoxy-2,6-difluorophenyl)propan-1-ol. The reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated. youtube.com

Table 1: Representative Nucleophilic Addition Reaction

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Ethylmagnesium Bromide | 1-(4-Ethoxy-2,6-difluorophenyl)propan-1-ol | Grignard Reaction |

The reactivity of the aldehyde can be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atoms tends to enhance the electrophilicity of the carbonyl carbon, while the electron-donating ethoxy group, through resonance, can partially mitigate this effect.

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of larger, more complex molecules, often with the elimination of a small molecule like water. Key examples include the Knoevenagel and Horner-Wadsworth-Emmons reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For this compound, a reaction with diethyl malonate would yield an α,β-unsaturated product after dehydration. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgyoutube.com It utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with the aldehyde to form an alkene. This reaction is highly valued for its predictability and the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.org

Table 2: Examples of Condensation Reactions

| Reaction Name | Reagent | Expected Product Type | Key Features |

| Knoevenagel Condensation | Diethyl Malonate | α,β-Unsaturated ester | C-C bond formation, often catalyzed by weak amines. wikipedia.orgorganic-chemistry.orgnih.gov |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ylide | (E)-Alkene | High (E)-stereoselectivity, use of stabilized carbanions. wikipedia.orgnrochemistry.comyoutube.com |

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the aldehyde to the corresponding 4-ethoxy-2,6-difluorobenzoic acid. These reactions proceed by the addition of the oxidant to the carbonyl group, followed by elimination steps to yield the carboxylic acid.

Reduction: The reduction of the aldehyde to 4-ethoxy-2,6-difluorobenzyl alcohol is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. wikipedia.org Sodium borohydride is a convenient and selective reagent that reduces aldehydes and ketones to alcohols without affecting other functional groups like esters. wikipedia.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. wikipedia.org

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Ethoxy-2,6-difluorobenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 4-Ethoxy-2,6-difluorobenzyl alcohol |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, in conjunction with the aldehyde function, governs the outcomes of reactions on the aromatic ring, particularly nucleophilic aromatic substitution (SₙAr).

Aromatic rings are generally electron-rich and thus not prone to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SₙAr). nih.govnih.gov In this compound, the two fluorine atoms, being highly electronegative, serve as powerful activating groups for SₙAr reactions. They withdraw electron density from the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack.

The SₙAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing fluorine atoms, particularly when positioned ortho and para to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex through their inductive effects.

In the context of SₙAr, fluorine can also act as a good leaving group, often better than other halogens in this specific reaction type. This is because the rate-determining step is often the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. nih.govnih.gov

The ethoxy group (-OCH₂CH₃) at the para position plays a dual role in modulating the electronic properties of the aromatic ring. It exerts a -I (negative inductive) effect due to the electronegativity of the oxygen atom, and a +R (positive resonance or mesomeric) effect due to the lone pairs on the oxygen atom which can be delocalized into the aromatic π-system.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 4: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -F | 0.34 | 0.06 | Inductively withdrawing, weakly resonance donating |

| -OCH₂CH₃ | 0.12 | -0.27 | Inductively withdrawing, strongly resonance donating |

| -CHO | 0.35 | 0.42 | Strongly withdrawing (inductive and resonance) |

Data sourced from various compilations of Hammett constants.

The positive σ values for fluorine and the aldehyde group indicate their electron-withdrawing nature, which facilitates SₙAr. The negative σ_p value for the ethoxy group highlights its electron-donating character through resonance when in the para position. This complex interplay of electronic effects makes this compound a molecule with nuanced reactivity, where the aldehyde group provides a handle for various transformations and the substituted aromatic ring is primed for specific types of substitution reactions.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is a complex interplay of the directing effects of the three substituents. The ethoxy group (-OEt) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The fluorine atoms (-F) are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The formyl group (-CHO) is a deactivating group and a meta-director, withdrawing electron density from the ring through both induction and resonance.

Given the substitution pattern of this compound, the positions available for substitution are C3 and C5. The powerful ortho, para-directing influence of the ethoxy group strongly activates the positions ortho to it (C3 and C5). The two fluorine atoms at C2 and C6 also direct incoming electrophiles to their ortho and para positions. The position para to the C2-fluorine is C5, and the position para to the C6-fluorine is C3. The formyl group at C1 directs incoming electrophiles to the meta positions, which are C3 and C5.

Therefore, all three types of substituents direct incoming electrophiles to the same two positions, C3 and C5. The strong activating and directing effect of the ethoxy group is expected to be the dominant factor, leading to substitution primarily at these positions. The deactivating nature of the fluorine and formyl groups will likely make the ring less reactive towards electrophiles than benzene itself.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Substituent | Position | Directing Effect | Influence on Reactivity | Predicted Substitution Site(s) |

| 4-Ethoxy | Para | ortho, para | Activating | C3, C5 |

| 2-Fluoro | Ortho | ortho, para | Deactivating | C3, C5 (para) |

| 6-Fluoro | Ortho | ortho, para | Deactivating | C3, C5 (para) |

| 1-Formyl | - | meta | Deactivating | C3, C5 |

Stereoelectronic Effects and Conformational Analysis

The spatial arrangement of the substituents on the benzene ring and the rotational freedom of the formyl and ethoxy groups give rise to specific stereoelectronic effects and conformational isomers. These aspects are crucial for understanding the molecule's reactivity and interactions.

Rotational Isomerism and Energy Barriers of the Formyl Group

The rotation of the formyl group around the C1-C(formyl) bond is a key conformational feature of benzaldehydes. For this compound, two primary planar conformers can be envisioned: a syn conformer, where the formyl oxygen is pointing towards one of the ortho-fluorine atoms, and an anti conformer, where it is pointing away. However, due to the presence of two ortho-fluorine atoms, the environment is symmetric.

Computational studies on para-substituted benzaldehydes have shown that the rotational barrier is influenced by the electronic nature of the para-substituent. researchgate.netsrce.hr Electron-donating groups tend to increase the rotational barrier due to enhanced resonance stabilization of the planar ground state.

Calculated Rotational Barriers for Selected para-Substituted Benzaldehydes:

| para-Substituent | Rotational Barrier (kcal/mol) |

| -H | 7.8 |

| -CH3 | 8.1 |

| -OH | 8.5 |

| -OCH3 | 8.6 |

| -F | 7.6 |

| -Cl | 7.7 |

| -NO2 | 7.1 |

Data adapted from computational studies on para-substituted benzaldehydes. Note that these values are from calculations and the absolute values can vary with the level of theory. researchgate.net

Intramolecular Interactions Involving Fluorine and Ethoxy Groups

Intramolecular interactions, such as hydrogen bonding and other non-covalent interactions, can significantly influence the conformation and reactivity of a molecule. In this compound, several potential intramolecular interactions exist.

Studies on fluorinated aromatic compounds have shown that fluorine can participate in various weak interactions, including C-F···H, C-F···π, and halogen-halogen interactions, which can affect crystal packing and molecular conformation. researchgate.net In the case of this compound, the close proximity of the ethoxy group and the two ortho-fluorine atoms suggests that through-space electronic interactions are likely.

Computational Studies on Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. Reactivity descriptors derived from Density Functional Theory (DFT) calculations, such as the energies and distributions of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are particularly useful.

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the oxygen atom of the ethoxy group, reflecting the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be concentrated on the electron-deficient formyl group and the aromatic ring, indicating the regions prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro, formyl) groups suggests a potentially moderate HOMO-LUMO gap.

Conceptual Frontier Molecular Orbital Analysis for this compound:

| Molecular Orbital | Expected Primary Localization | Implication for Reactivity |

| HOMO | Ethoxy group oxygen, Aromatic ring (C3, C5) | Site of electrophilic attack |

| LUMO | Formyl group (carbonyl carbon), Aromatic ring | Site of nucleophilic attack |

Reaction Kinetics and Thermodynamics

The rates and equilibrium positions of chemical reactions involving this compound are determined by the kinetic and thermodynamic parameters of the transformations.

Rate and Equilibrium Studies of Key Transformations

Detailed experimental kinetic and thermodynamic studies on key transformations of this compound are not extensively reported in the publicly available literature. Quantitative data on reaction rates, activation energies, and equilibrium constants for reactions such as electrophilic substitution, nucleophilic addition to the carbonyl group, or oxidation/reduction of the aldehyde would require specific experimental investigations. Such studies would be invaluable for optimizing reaction conditions and for a deeper quantitative understanding of the influence of the substituent combination on the molecule's reactivity.

Insufficient Data to Generate Article on the Reactivity and Mechanistic Investigations of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the reaction selectivity of the chemical compound this compound. While general information regarding the properties and synthesis of related compounds exists, detailed studies, including data tables and in-depth research findings on the regioselectivity and chemoselectivity of this specific aldehyde, are not present in the accessed resources.

The initial investigation sought to uncover scholarly articles and patents that would provide the necessary data to construct a thorough and informative article section on the "Understanding Reaction Selectivity" of this compound. However, the search results did not yield any specific experimental studies, mechanistic investigations, or datasets that would be required to fulfill the request for a detailed and authoritative article on this particular topic. The available information is limited to basic compound data and mentions in broader chemical contexts without specific focus on its reaction selectivity.

Therefore, due to the absence of the requisite scientific data, it is not possible to generate the requested article content while adhering to the principles of scientific accuracy and the provision of detailed research findings.

Iv. Advanced Applications and Derivatization of 4 Ethoxy 2,6 Difluorobenzaldehyde

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and the aldehyde functionality makes 4-Ethoxy-2,6-difluorobenzaldehyde a highly sought-after starting material for the synthesis of a diverse array of complex organic molecules.

Precursor for Fluorinated Heterocycles

The aldehyde group in this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of a wide range of fluorinated heterocyclic scaffolds. These structures are of immense interest due to the profound impact of fluorine on the biological activity and physicochemical properties of molecules. organic-chemistry.org

One notable application is in the synthesis of quinazolinones. While direct synthesis from this compound is a topic of ongoing research, established methods for quinazolinone synthesis often involve the reaction of an anthranilate with an aldehyde. organic-chemistry.orgnih.gov The reactivity of this compound makes it a prime candidate for such reactions, offering a pathway to novel fluorinated quinazolinone derivatives.

Furthermore, the synthesis of other nitrogen-containing heterocycles, such as pyrimidines, is an area of active exploration. For instance, a patented process describes the synthesis of 2-ethoxy-4,6-difluoropyrimidine, a key intermediate for various pharmaceuticals. google.com Although this specific patent does not utilize this compound as the starting material, the structural similarity suggests its potential as a precursor in alternative synthetic routes.

| Heterocycle Class | General Synthetic Approach | Potential Role of this compound |

| Quinazolinones | Condensation of an anthranilate with an aldehyde. | Serves as the aldehyde component to introduce the 4-ethoxy-2,6-difluorophenyl moiety. |

| Pyrimidines | Cyclization reactions involving amidines and dicarbonyl compounds. | Could potentially be used to construct the pyrimidine (B1678525) ring through multi-step synthetic sequences. |

| Pyridines | Hantzsch pyridine (B92270) synthesis or similar multicomponent reactions. | Can act as the aldehyde component in the synthesis of dihydropyridine (B1217469) derivatives. |

Synthesis of Difluorinated Amines and Nitriles

The aldehyde functionality of this compound provides a direct handle for the introduction of nitrogen-containing functional groups, leading to the synthesis of valuable difluorinated amines and nitriles.

Difluorinated Amines: Reductive amination stands as a primary method for the conversion of aldehydes to amines. This reaction involves the initial formation of an imine or iminium ion through the reaction of the aldehyde with an amine, followed by in-situ reduction. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the aldehyde group, potentially requiring tailored reaction conditions.

Difluorinated Nitriles: The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. Several methods can be employed, including the use of reagents like tosylhydrazine followed by treatment with a cyanide source, or direct conversion using reagents like hydroxylamine-O-sulfonic acid. The application of these methods to this compound would provide access to the corresponding nitrile, a versatile intermediate for further chemical modifications.

Construction of Complex Polycyclic Systems

The development of synthetic routes to complex polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is a significant area of research, driven by their potential applications in materials science and medicinal chemistry. oup.comyoutube.comacs.orgrsc.org The unique electronic properties of the 4-ethoxy-2,6-difluorophenyl moiety make it an attractive component to incorporate into such systems.

While direct examples of the use of this compound in the construction of complex polycyclic systems are not extensively documented in readily available literature, its potential is evident. Friedel-Crafts type reactions and other cyclization strategies are commonly employed for the synthesis of PAHs. oup.com The aldehyde group of this compound can be transformed into various functionalities that can participate in these cyclization reactions, thereby enabling the construction of intricate polycyclic frameworks containing the difluorinated ethoxy-benzene unit.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound moiety, therefore, represents a valuable pharmacophore for the design of novel therapeutic agents.

Design and Synthesis of Bioactive Molecules Incorporating the this compound Moiety

This fluorinated benzaldehyde (B42025) is a key starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors. nih.goved.ac.uknih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 4-ethoxy-2,6-difluorophenyl group can be found in the structure of potent and selective kinase inhibitors, where it often contributes to favorable binding interactions within the active site of the target kinase.

The synthesis of such inhibitors often involves the coupling of the this compound-derived fragment with other heterocyclic systems. The aldehyde group can be converted to an amine, which can then participate in coupling reactions to build the final inhibitor structure.

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

Once a bioactive molecule containing the this compound moiety is identified, medicinal chemists undertake systematic modifications of its structure to understand the relationship between chemical structure and biological activity (SAR). This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

In the context of derivatives of this compound, SAR studies would involve modifying the ethoxy group, exploring different substituents on the aromatic ring (in addition to the fluorine atoms), and altering the chemical linker used to connect this moiety to other parts of the molecule. The goal is to identify the key structural features that are essential for biological activity and to fine-tune the molecule for optimal therapeutic performance. While specific SAR data for compounds directly derived from this compound is not widely published, the general principles of medicinal chemistry suggest that the fluorine atoms and the ethoxy group play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Radiosynthesis Applications (e.g., 18F-labeling)

The development of novel radiotracers for Positron Emission Tomography (PET) is a rapidly advancing field in medical diagnostics. The short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is of particular interest due to its ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.com While direct ¹⁸F-labeling of this compound itself is not a common strategy, its aldehydic functional group provides a valuable handle for the conjugation of biomolecules that have been pre-labeled with ¹⁸F.

This "prosthetic group" or "synthon" approach is a cornerstone of modern radiochemistry. nih.govnih.gov In a typical scenario, a biomolecule of interest (e.g., a peptide, antibody fragment, or small molecule inhibitor) is first functionalized with an ¹⁸F-containing prosthetic group that bears a reactive moiety, such as an aminooxy or hydrazine (B178648) group. This ¹⁸F-labeled synthon can then be efficiently conjugated to this compound, or a derivative thereof, via the formation of a stable oxime or hydrazone linkage, respectively. This method allows for the late-stage introduction of the radionuclide under mild conditions, which is crucial when dealing with sensitive biological vectors.

For instance, an ¹⁸F-labeled aminooxy-functionalized tracer could be reacted with this compound to form a stable ¹⁸F-labeled oxime. The resulting molecule could then be evaluated as a potential PET imaging agent, with the difluorobenzaldehyde core influencing its pharmacokinetic properties such as lipophilicity, metabolic stability, and tissue distribution. The electron-withdrawing nature of the two fluorine atoms can enhance the in vivo stability of the resulting conjugate.

| Potential Radiosynthesis Application | Reaction Type | Key Intermediates | Significance |

| PET Tracer Synthesis | Oxime Ligation | ¹⁸F-labeled aminooxy compounds, this compound | Enables late-stage radiolabeling of biomolecules for PET imaging. |

| PET Tracer Synthesis | Hydrazone Formation | ¹⁸F-labeled hydrazine derivatives, this compound | Provides an alternative stable linkage for conjugating ¹⁸F to targeting vectors. |

This table illustrates potential applications based on established radiochemical methods.

Applications in Agrochemical Development

The introduction of fluorine atoms into organic molecules has had a profound impact on the agrochemical industry. researchgate.netsci-hub.se Fluorinated compounds often exhibit enhanced biological activity, altered metabolic pathways, and improved physicochemical properties such as lipophilicity and stability. researchgate.netccspublishing.org.cn The 2,6-difluorobenzoyl moiety is a key component in several commercial insecticides, particularly those belonging to the benzoylurea (B1208200) class, which act as insect growth regulators.

While specific agrochemicals derived directly from this compound are not widely documented in public literature, its structural motifs are highly relevant. It serves as a valuable intermediate for the synthesis of more complex fluorinated molecules. The presence of the ethoxy group at the 4-position can be used to modulate the properties of the final active ingredient, potentially leading to improved crop penetration, altered soil mobility, or a more favorable environmental profile.

Synthesis of Fluorinated Agrochemical Precursors

The true value of this compound in agrochemical research lies in its utility as a precursor for a wide range of more complex fluorinated intermediates. The aldehyde group can undergo a variety of chemical transformations, providing access to diverse molecular scaffolds.

Key Transformations and Potential Precursors:

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-ethoxy-2,6-difluorobenzoic acid. This carboxylic acid is a crucial building block for the synthesis of amides and esters, which are common functionalities in agrochemicals.

Reduction: Reduction of the aldehyde yields 4-ethoxy-2,6-difluorobenzyl alcohol. This alcohol can be further functionalized, for example, by conversion to a leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution reactions.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles. For example, reaction with an appropriate aniline (B41778) derivative can lead to the formation of a Schiff base (imine), which can be a key step in the synthesis of heterocyclic compounds like quinolines or quinazolines, structures that are prevalent in modern fungicides and herbicides. ccspublishing.org.cn

Wittig and Related Reactions: Carbonyl olefination reactions, such as the Wittig reaction, can be used to convert the aldehyde into a substituted styrene. These vinyl groups can then undergo further reactions, such as cycloadditions, to build complex ring systems.

| Reaction on Aldehyde Group | Resulting Functional Group/Structure | Potential Agrochemical Application |

| Oxidation | Carboxylic Acid | Synthesis of benzoylurea insecticides, amide fungicides. |

| Reduction | Benzyl (B1604629) Alcohol | Intermediate for ether and ester synthesis. |

| Condensation with anilines | Schiff Base (Imine) | Precursor to heterocyclic fungicides and herbicides. |

| Wittig Reaction | Substituted Styrene | Building block for complex ring systems via cycloaddition. |

This table outlines the synthetic utility of this compound in generating agrochemical precursors.

Contributions to Material Science

The rigid, electron-rich aromatic core of this compound, combined with its specific substitution pattern, makes it a molecule of interest in the field of material science. Its derivatives have potential applications in the development of advanced materials with tailored optical and electronic properties.

Integration into Advanced Materials (e.g., Liquid Crystals, NLO materials)

Liquid Crystals: The 2,6-difluorobenzaldehyde (B1295200) scaffold is a recognized intermediate in the synthesis of liquid crystal materials. google.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases (mesogens) typically possess a rigid core and flexible terminal chains.

The structure of this compound contains key features of a potential mesogen precursor:

A rigid phenyl ring.

The presence of two fluorine atoms, which can influence the molecule's dipole moment and intermolecular interactions, properties that are critical for the formation of liquid crystalline phases. beilstein-journals.org

A terminal ethoxy group, which can act as one of the flexible tails.

Through multi-step synthesis, the aldehyde group can be elaborated into more complex structures, such as Schiff bases or tolanes, which are known to exhibit liquid crystalline behavior. nih.govresearchgate.net For example, condensation with a long-chain aniline derivative could produce a molecule with the classic rigid-core, flexible-tail architecture required for mesophase formation. The specific substitution pattern of this compound can lead to materials with desirable properties such as a broad nematic range or specific dielectric anisotropy. beilstein-journals.orgepo.org

Nonlinear Optical (NLO) Materials: Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu They are crucial for applications like frequency doubling (second-harmonic generation), optical switching, and data storage. Organic molecules with both electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties.

This compound possesses:

An electron-donating ethoxy group (-OEt).

Two electron-withdrawing fluorine atoms.

An electron-withdrawing aldehyde group (-CHO).

This electronic push-pull system across the aromatic ring can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO activity. Derivatives of this aldehyde, for example, through condensation with a strong electron-donating amine to form a hydrazone, can further enhance these NLO properties. optica.org Research into substituted benzaldehydes has shown their potential in creating crystalline materials with high NLO coefficients. aip.org

V. Future Directions and Emerging Research Avenues

Catalytic and Asymmetric Synthesis Leveraging 4-Ethoxy-2,6-difluorobenzaldehyde

The aldehyde functionality of this compound makes it a prime candidate for a variety of catalytic transformations, particularly in the realm of asymmetric synthesis to generate chiral molecules. Future research could productively focus on:

Asymmetric Aldol (B89426) and Related Reactions: Investigating the use of chiral catalysts (organocatalysts or metal complexes) to promote the enantioselective addition of nucleophiles like enolates, enamines, and organometallic reagents to the aldehyde group. The steric hindrance and electronic effects of the ortho-fluorine atoms could significantly influence the stereoselectivity of these reactions, potentially leading to the synthesis of novel, highly functionalized chiral building blocks.

Reductive Amination and Related C-N Bond Formations: Exploring catalytic methods for the conversion of the aldehyde into chiral amines and amides. This could involve asymmetric reductive amination with various amines or the use of chiral reducing agents in the presence of an amine source. The resulting chiral amines could serve as valuable intermediates for pharmaceuticals and agrochemicals.

Enantioselective Alkenylation and Alkynylation: The development of catalytic methods for the asymmetric addition of vinyl and alkynyl nucleophiles to the aldehyde would provide access to chiral allylic and propargylic alcohols. These products are versatile synthons for further chemical transformations.

A systematic study of different catalyst systems, reaction conditions, and substrates would be necessary to map out the synthetic utility of this compound in this context.

Novel Transformations and Cascade Reactions

The interplay of the ethoxy, fluoro, and aldehyde groups could enable novel chemical transformations and the design of elegant cascade reaction sequences. Promising areas for exploration include:

Fluorine-Directed Reactions: Investigating reactions that are influenced or directed by the ortho-fluorine atoms. This could include ortho-lithiation/functionalization or transition-metal-catalyzed C-H activation at the position meta to the aldehyde.

Cascade Reactions: Designing one-pot multi-step reactions that are initiated by a transformation of the aldehyde group. For example, an initial aldol or Knoevenagel condensation could be followed by an intramolecular cyclization, potentially triggered by the displacement of a fluorine atom or involving the ethoxy group. Such cascades would offer a rapid and efficient route to complex molecular architectures.

Photoredox Catalysis: The electron-deficient nature of the aromatic ring, enhanced by the fluorine atoms, could make this compound a suitable substrate for photoredox-catalyzed reactions. This could open up new avenues for radical-based transformations and the construction of challenging chemical bonds.

Interdisciplinary Research with Biological Systems

Fluorinated organic molecules often exhibit unique biological properties due to the ability of fluorine to modulate factors like metabolic stability, binding affinity, and lipophilicity. This makes this compound an intriguing starting point for interdisciplinary research:

Synthesis of Bioactive Molecules: The compound could serve as a key building block for the synthesis of novel drug candidates. The difluorobenzaldehyde moiety is a known pharmacophore in various therapeutic areas. The introduction of the ethoxy group could fine-tune the pharmacological profile of known active compounds or lead to the discovery of new ones.

Chemical Probes: Derivatives of this compound could be designed as chemical probes to study biological processes. For instance, the aldehyde could be used to covalently label proteins or other biomolecules, while the fluorinated ring could serve as a reporter group for ¹⁹F NMR studies.

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools to guide and accelerate the discovery of new applications for this compound and its derivatives. Future research in this area could involve:

Structure-Property Relationship Studies: Using computational methods like Density Functional Theory (DFT) to understand how modifications to the molecular structure (e.g., changing the alkoxy group, introducing other substituents) would affect its electronic properties, reactivity, and potential biological activity.

Virtual Screening: Computationally designing libraries of derivatives and using virtual screening techniques to predict their binding affinity to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Elucidation: Employing computational modeling to study the mechanisms of the novel transformations and cascade reactions proposed in section 5.2. This would provide valuable insights for optimizing reaction conditions and expanding the scope of these reactions.

The table below summarizes potential research directions and the expected outcomes:

| Research Area | Focus | Potential Outcomes |

| Catalytic and Asymmetric Synthesis | Enantioselective additions to the aldehyde | Access to novel chiral building blocks |

| Novel Transformations and Cascade Reactions | Fluorine-directed chemistry, photoredox catalysis | Efficient synthesis of complex molecules |

| Interdisciplinary Research | Synthesis of bioactive compounds, chemical probes | New drug candidates and tools for chemical biology |

| Computational Design | Structure-property relationships, virtual screening | Rational design of new functional molecules |

Q & A

Basic: What are the recommended synthetic routes for 4-ethoxy-2,6-difluorobenzaldehyde, and how can purity be optimized?

Methodological Answer:

A common approach involves substituting benzaldehyde derivatives with ethoxy and fluorine groups. For example, halogenation of 4-ethoxybenzaldehyde using fluorinating agents (e.g., Selectfluor®) under controlled conditions can yield 2,6-difluoro substitution. Reaction optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance reagent solubility and reaction homogeneity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.